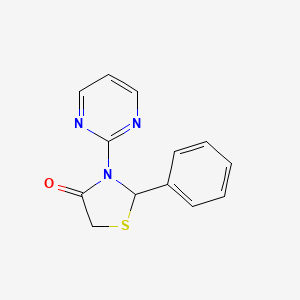![molecular formula C16H15N3 B3849287 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B3849287.png)
2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine
描述
2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine, also known as EPP, is a chemical compound that has gained significant attention in the scientific community due to its potential biological applications. EPP belongs to the class of pyrazole derivatives and has a molecular weight of 268.34 g/mol.
作用机制
The mechanism of action of 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine is not fully understood. However, studies have shown that this compound can bind to proteins and nucleic acids, leading to changes in their structure and function. This compound has also been shown to inhibit the activity of enzymes involved in cell signaling pathways, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its fluorescent properties and anti-cancer activity, this compound has been shown to have antioxidant properties. It can scavenge free radicals and protect cells from oxidative damage.
实验室实验的优点和局限性
One of the major advantages of 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine is its selectivity for copper ions. This makes it a useful tool for the detection of copper in biological samples. This compound is also relatively easy to synthesize and purify, making it accessible to researchers.
However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can induce cell death in normal cells as well as cancer cells. This may limit its use as a therapeutic agent. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research related to 2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine. One area of interest is the development of this compound-based fluorescent probes for the detection of other metal ions. This compound has been shown to selectively bind to copper ions, but it may be possible to modify the structure of the compound to enable binding to other metal ions.
Another area of research is the development of this compound derivatives with improved anti-cancer activity. Modifications to the structure of this compound may enable greater selectivity for cancer cells and reduce toxicity to normal cells.
Finally, further studies are needed to fully understand the mechanism of action of this compound. This may enable the development of more targeted and effective therapies based on this compound.
科学研究应用
2-[3-(1-ethyl-1H-pyrazol-3-yl)phenyl]pyridine has been extensively studied for its potential biological applications. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and emit fluorescence, making it a useful tool for the detection of copper in biological samples.
Another area of research is the use of this compound as a potential anti-cancer agent. Studies have shown that this compound can induce cell death in cancer cells by inhibiting the activity of a protein called Bcl-2. This protein is known to promote cell survival and is often overexpressed in cancer cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
2-[3-(1-ethylpyrazol-3-yl)phenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-2-19-11-9-16(18-19)14-7-5-6-13(12-14)15-8-3-4-10-17-15/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDKUTRUMNZZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=CC=CC(=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4'-(trifluoromethyl)-2-biphenylyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3849206.png)
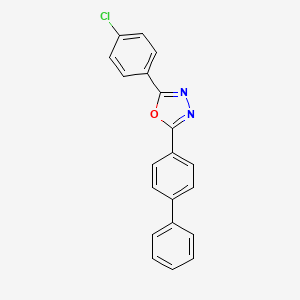
![N-(3-chloro-4-fluorophenyl)-N'-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]succinamide](/img/structure/B3849216.png)
![2-morpholin-4-yl-6-[4-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine](/img/structure/B3849225.png)
![3-[3-(2-furyl)-2-phenylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B3849242.png)
![4,6-dimethyl-3-[2-phenyl-3-(2-thienyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3849250.png)
![4-[3-(2-chlorophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B3849257.png)
![4-[3-(3-bromophenyl)acryloyl]-1-methyl-5,6,7,8-tetrahydro-3(2H)-isoquinolinone](/img/structure/B3849260.png)
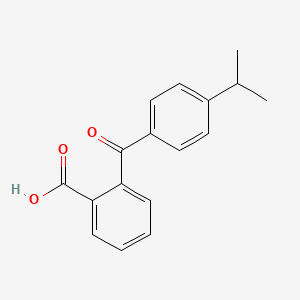
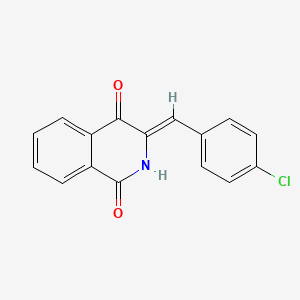
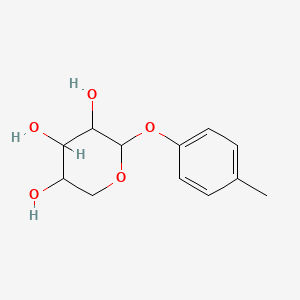
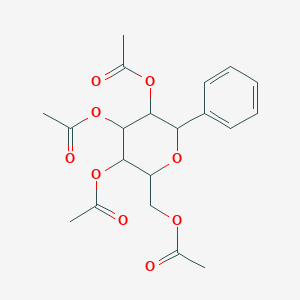
![5-{[1-(2H-1,2,3-benzotriazol-2-ylacetyl)piperidin-4-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3849311.png)
